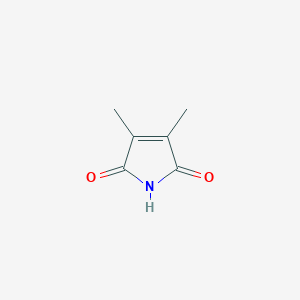
2,3-Dimethylmaleimide
Übersicht
Beschreibung
2,3-Dimethylmaleimide is an organic compound that belongs to the class of maleimides. It is a white crystalline powder that is soluble in organic solvents like chloroform, ethanol, and acetone. This compound has gained significant attention in scientific research due to its unique properties, such as its ability to act as a Michael acceptor, which allows it to react with nucleophiles like thiols and amines.
Wirkmechanismus
Target of Action
2,3-Dimethylmaleimide is a derivative of maleimide . It has been found to exhibit significant antifungal activities . The primary targets of this compound are fungi, particularly Sclerotinia sclerotiorum . This fungus is a plant pathogen and causes a disease known as white mold in a wide range of host plants.
Mode of Action
It is known that the compound interacts with the fungi, inhibiting their growth . The structure-activity relationship of these compounds indicates that the hydrophobicity of the N-substituents is associated with their antifungal activity .
Pharmacokinetics
It is generally recognized that the pharmacokinetic properties of a compound significantly impact its bioavailability and efficacy
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . This suggests that the compound has a cytostatic effect on the fungi, disrupting their normal growth and proliferation. The molecular and cellular effects of this action, however, require further investigation.
Biochemische Analyse
Biochemical Properties
2,3-Dimethylmaleimide has been found to have antifungal activities against Sclerotinia sclerotiorum . The structure and activity relationship on these compounds indicated that the hydrophobicity of the N-substituents is associated with their antifungal activity .
Cellular Effects
The cellular effects of this compound are primarily related to its antifungal activity. It has been shown to inhibit the growth of Sclerotinia sclerotiorum, a fungus that causes disease in crops . This suggests that this compound may interact with cellular processes in fungi to inhibit their growth .
Molecular Mechanism
It is known that maleimide derivatives, including this compound, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .
Temporal Effects in Laboratory Settings
It is known that maleimide derivatives, including this compound, have been synthesized and evaluated for their antifungal activities .
Metabolic Pathways
It is known that maleimide derivatives, including this compound, have been synthesized and showed antifungal and antibacterial activities as well as inhibitory effects of several enzymes .
Eigenschaften
IUPAC Name |
3,4-dimethylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-3-4(2)6(9)7-5(3)8/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWMBHJPUJJJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170446 | |
| Record name | 2,3-Dimethylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17825-86-4 | |
| Record name | 2,3-Dimethylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017825864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56B9BV5BAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,3-Dimethylmaleimide readily reacts with primary amines to form N-substituted 2,3-dimethylmaleimides. [] This reaction is particularly useful in organic synthesis and materials science. For example, it's employed in creating biochemically relevant molecules like maleimido undecagold clusters for electron microscopy labeling. [] This reaction proceeds through a one-step cyclic condensation mechanism, as confirmed by NMR spectroscopy. []
A: this compound plays a crucial role in developing stimuli-responsive hydrogels. [] Its ability to dimerize upon UV irradiation allows for the inter-crosslinking of different hydrogel building blocks, creating stable and freestanding assemblies. This property is particularly advantageous in designing complex 4D materials with tailored mechanical and physicochemical properties for applications in biomedicine and soft electronics. []
A: this compound (C6H8NO2) has a molecular weight of 125.13 g/mol. [] Its structure has been confirmed using X-ray diffraction, specifically in the context of studying N-phenyl-2,3-dimethylmaleimide. [] This technique allows researchers to analyze the crystal structure and confirm the formation of the desired maleimide product over its isomer. []
A: this compound serves as a valuable marker in analyzing the maturity of sedimentary organic matter. [] When etioporphyrin, a porphyrin found in such matter, is heated in the presence of a catalyst like Na-montmorillonite, a specific transformation occurs. A 3-ethyl-4-methylpyrrole unit within the porphyrin converts to a 3,4-dimethylpyrrole unit. This reaction can be tracked by analyzing the ratio of 2-ethyl-3-methylmaleimide to this compound after oxidizing the porphyrin with chromic acid. This ratio serves as a novel maturity indicator for sedimentary organic matter. []
A: this compound exhibits interesting photochemical properties. It undergoes photocycloaddition reactions with heterocyclic compounds like selenophene and 3,4-dimethylselenophene. [, ] While specific details of these reactions aren't elaborated upon in the provided abstracts, this area highlights the potential of this compound in synthesizing novel compounds with potentially useful properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















